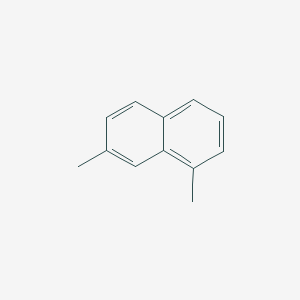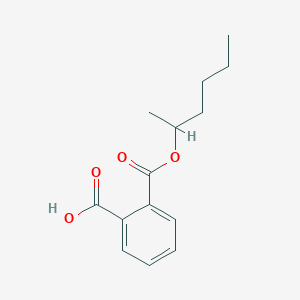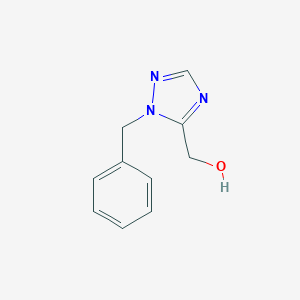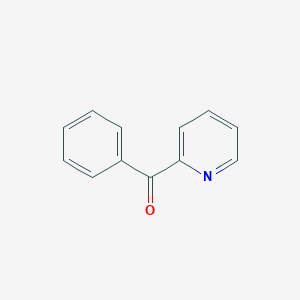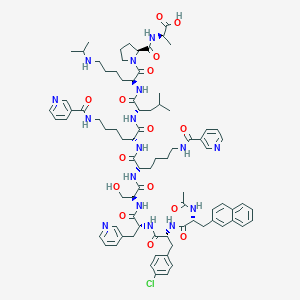
LHRH, N-Ac-2-Naphthyl-ala(1)-4-chloro-phe(2)-pyridyl-ala(3)-nicotinyl-lys(5,6)-isopropyl-lys(8)-alanh2(10)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Luteinizing hormone-releasing hormone (LHRH) is a hormone that regulates the production of sex hormones such as estrogen and testosterone. N-Ac-2-Naphthyl-ala(1)-4-chloro-phe(2)-pyridyl-ala(3)-nicotinyl-lys(5,6)-isopropyl-lys(8)-alanh2(10)-, also known as Triptorelin, is a synthetic analogue of LHRH that is used in scientific research applications.
Mecanismo De Acción
LHRH, N-Ac-2-Naphthyl-ala(1)-4-chloro-phe(2)-pyridyl-ala(3)-nicotinyl-lys(5,6)-isopropyl-lys(8)-alanh2(10)- works by binding to the LHRH receptor in the pituitary gland, which stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to an increase in the production of sex hormones such as estrogen and testosterone.
Efectos Bioquímicos Y Fisiológicos
LHRH, N-Ac-2-Naphthyl-ala(1)-4-chloro-phe(2)-pyridyl-ala(3)-nicotinyl-lys(5,6)-isopropyl-lys(8)-alanh2(10)- has several biochemical and physiological effects. It can induce ovulation in animals and increase the production of sex hormones. It can also reduce the production of sex hormones in patients with hormone-dependent cancers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using LHRH, N-Ac-2-Naphthyl-ala(1)-4-chloro-phe(2)-pyridyl-ala(3)-nicotinyl-lys(5,6)-isopropyl-lys(8)-alanh2(10)- in lab experiments is that it is a synthetic analogue of LHRH, which means that it is more stable than the natural hormone. This makes it easier to work with in the lab. However, one limitation is that it can be expensive to synthesize and purify.
Direcciones Futuras
There are several future directions for the use of LHRH, N-Ac-2-Naphthyl-ala(1)-4-chloro-phe(2)-pyridyl-ala(3)-nicotinyl-lys(5,6)-isopropyl-lys(8)-alanh2(10)- in scientific research. One area of interest is the development of new cancer treatments that target the LHRH receptor. Another area of interest is the use of LHRH, N-Ac-2-Naphthyl-ala(1)-4-chloro-phe(2)-pyridyl-ala(3)-nicotinyl-lys(5,6)-isopropyl-lys(8)-alanh2(10)- in assisted reproductive technologies to improve the success rates of in vitro fertilization. Additionally, LHRH, N-Ac-2-Naphthyl-ala(1)-4-chloro-phe(2)-pyridyl-ala(3)-nicotinyl-lys(5,6)-isopropyl-lys(8)-alanh2(10)- could be used to study the effects of LHRH on other physiological processes, such as the immune system.
Métodos De Síntesis
LHRH, N-Ac-2-Naphthyl-ala(1)-4-chloro-phe(2)-pyridyl-ala(3)-nicotinyl-lys(5,6)-isopropyl-lys(8)-alanh2(10)- is synthesized using solid-phase peptide synthesis. This involves the coupling of amino acids in a stepwise manner to create the peptide sequence. The final product is purified using high-performance liquid chromatography (HPLC) to remove any impurities.
Aplicaciones Científicas De Investigación
LHRH, N-Ac-2-Naphthyl-ala(1)-4-chloro-phe(2)-pyridyl-ala(3)-nicotinyl-lys(5,6)-isopropyl-lys(8)-alanh2(10)- is used in scientific research to study the effects of LHRH on the reproductive system. It is used to induce ovulation in animals and to study the effects of LHRH on the pituitary gland. LHRH, N-Ac-2-Naphthyl-ala(1)-4-chloro-phe(2)-pyridyl-ala(3)-nicotinyl-lys(5,6)-isopropyl-lys(8)-alanh2(10)- is also used in cancer research to treat hormone-dependent cancers such as prostate cancer and breast cancer.
Propiedades
Número CAS |
124361-52-0 |
|---|---|
Nombre del producto |
LHRH, N-Ac-2-Naphthyl-ala(1)-4-chloro-phe(2)-pyridyl-ala(3)-nicotinyl-lys(5,6)-isopropyl-lys(8)-alanh2(10)- |
Fórmula molecular |
C82H107ClN16O15 |
Peso molecular |
1592.3 g/mol |
Nombre IUPAC |
(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-(pyridine-3-carbonylamino)hexanoyl]amino]-6-(pyridine-3-carbonylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C82H107ClN16O15/c1-50(2)41-65(75(106)94-64(26-11-12-37-87-51(3)4)81(112)99-40-18-27-70(99)80(111)90-52(5)82(113)114)95-74(105)63(25-10-14-39-89-72(103)60-23-17-36-86-48-60)92-73(104)62(24-9-13-38-88-71(102)59-22-16-35-85-47-59)93-79(110)69(49-100)98-78(109)68(45-56-19-15-34-84-46-56)97-77(108)67(43-54-29-32-61(83)33-30-54)96-76(107)66(91-53(6)101)44-55-28-31-57-20-7-8-21-58(57)42-55/h7-8,15-17,19-23,28-36,42,46-48,50-52,62-70,87,100H,9-14,18,24-27,37-41,43-45,49H2,1-6H3,(H,88,102)(H,89,103)(H,90,111)(H,91,101)(H,92,104)(H,93,110)(H,94,106)(H,95,105)(H,96,107)(H,97,108)(H,98,109)(H,113,114)/t52-,62+,63-,64+,65+,66-,67-,68-,69+,70+/m1/s1 |
Clave InChI |
SIDCDUXXUUFBEQ-NBERXCRTSA-N |
SMILES isomérico |
C[C@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCCNC(=O)C2=CN=CC=C2)NC(=O)[C@H](CCCCNC(=O)C3=CN=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CN=CC=C4)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
SMILES |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CCCCNC(=O)C2=CN=CC=C2)NC(=O)C(CCCCNC(=O)C3=CN=CC=C3)NC(=O)C(CO)NC(=O)C(CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CCCCNC(=O)C2=CN=CC=C2)NC(=O)C(CCCCNC(=O)C3=CN=CC=C3)NC(=O)C(CO)NC(=O)C(CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
Otros números CAS |
124361-52-0 |
Secuencia |
XXXSXXLXPA |
Sinónimos |
1-(N-Ac-2-naphthyl)-Ala-2-(4-chloro)-Phe-3-pyridyl-Ala-5,6-nicotinyl-Lys-8-isopropyl-Lys-10-AlaNH2-LHRH ANAPN-GnRH GnRH, N-Ac-2-naphthyl-Ala(1)-4-chloro-Phe(2)-pyridyl-Ala(3)-nicotinyl-Lys(5,6)-isopropyl-Lys(8)-AlaNH2(10)- LHRH, N(acetyl)-2-naphthylalanyl(1)-4-chlorophynylalanyl(2)-pyridylalanyl(3)-nicotinyllysyl(5,6)-isopropyllysyl(8)-alaninamide(10)- LHRH, N-Ac-2-naphthyl-Ala(1)-4-chloro-Phe(2)-pyridyl-Ala(3)-nicotinyl-Lys(5,6)-isopropyl-Lys(8)-AlaNH2(10)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



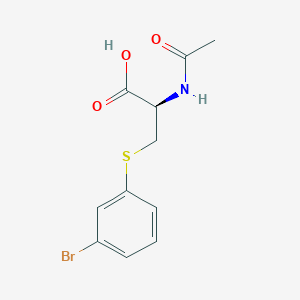
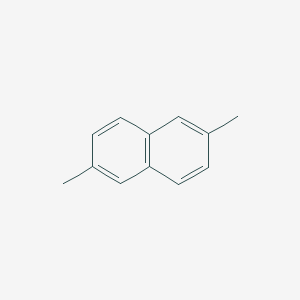
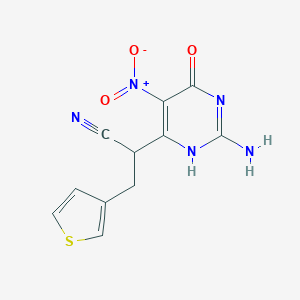
![2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one](/img/structure/B47088.png)
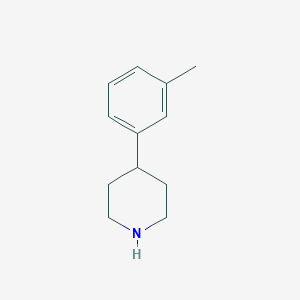
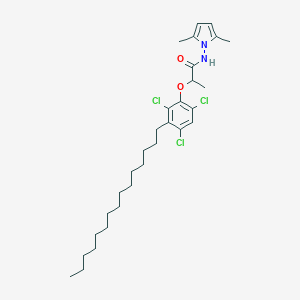
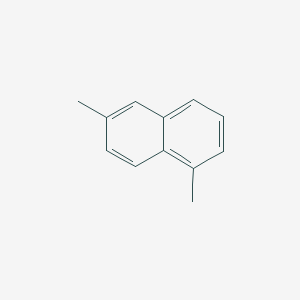
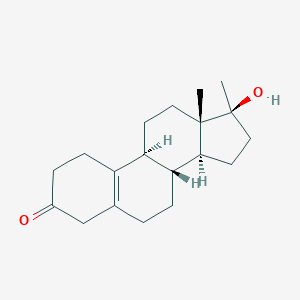
![2-methyl-1H-benzo[d]imidazole-4-carbaldehyde](/img/structure/B47095.png)
